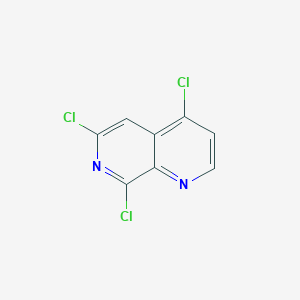

4,6,8-Trichloro-1,7-naphthyridine

Vue d'ensemble

Description

The compound 4,6,8-Trichloro-1,7-naphthyridine is a derivative of the naphthyridine family, which is a class of compounds known for their diverse chemical properties and potential applications in various fields such as organic semiconductors, antivertigo agents, and anti-inflammatory drugs. The naphthyridine core structure is characterized by a two nitrogen atoms in a fused bicyclic ring system, which can be further substituted with various functional groups to alter its chemical behavior and properties.

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves multi-step reactions, including condensation, substitution, and cycloaddition processes. For instance, the synthesis of 4,8-substituted 1,5-naphthyridines involves a Suzuki cross-coupling reaction between 4,8-dibromo-1,5-naphthyridine and corresponding boronic acids in the presence of palladium acetate, yielding a series of compounds with high thermal stability and phase transition temperatures above 186°C . Similarly, the synthesis of tetrahydro-1,6-naphthyridine derivatives is achieved through chemical modification of pyridine derivatives or condensation of 1-benzyl-4-piperidinone with 3-amino-enones followed by debenzylation . The synthesis of 1,8-naphthyridine derivatives can also involve cyclocondensation reactions with hydrazides to produce compounds with potential anti-inflammatory activity .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of a fused bicyclic ring system with nitrogen atoms. The crystal structures of some derivatives, such as 1b, 1e, and 1f, crystallize in the monoclinic crystal system with specific space groups . The molecular orbitals of these compounds have been studied using quantum chemical calculations, revealing the lowest unoccupied molecular orbitals (LUMO) and the highest occupied molecular orbitals (HOMO) .

Chemical Reactions Analysis

Naphthyridine derivatives exhibit diverse reactivity with nucleophiles, leading to various substitution patterns. For example, the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines can result in mono- or di-amino-substituted derivatives, depending on the experimental conditions . Additionally, unexpected rearrangements can occur during the synthesis of some diamino derivatives, leading to the formation of 1-oxo derivatives of dihydro-naphthyridines .

Physical and Chemical Properties Analysis

Naphthyridine derivatives exhibit a range of physical and chemical properties, including high thermal stability and phase transition temperatures . They also show low optical band gaps, which are indicative of their potential use in opto-electronic applications such as OLEDs . The electron affinities and ionization potentials of these materials make them suitable for use as electron-transport materials and hole-injecting/hole-transport materials . The fluorescence properties of these compounds are also noteworthy, with blue fluorescence observed in both dilute solutions and the solid state .

Applications De Recherche Scientifique

Chemical Reactions and Transformations

4,6,8-Trichloro-1,7-naphthyridine is involved in various chemical reactions and transformations. Studies have demonstrated its reactivity, leading to the formation of different products such as 2-amino-1,7-naphthyridine and other aminated derivatives. This includes reactions with potassium amide in liquid ammonia, showcasing its versatile nature in chemical transformations (Plas, Woźniak, & Veldhuizen, 2010).

Ligand Synthesis and Complexation Properties

The compound is utilized in the synthesis of various ligands. For instance, it has been used to create bidentate and tridentate ligands through methodologies like Stille coupling and Friedlander condensation. These ligands, in turn, are applied in the construction of Ruthenium(II) complexes, indicating its role in the development of complex metal structures (Singh & Thummel, 2009).

Catalysis

In the field of catalysis, 4,6,8-Trichloro-1,7-naphthyridine derivatives play a significant role. For example, they are involved in the efficient, sustainable, and green protocol for the multicomponent synthesis of heterocycles using organocatalysts (Ghiai, Alavinia, & Ghorbani‐Vaghei, 2022).

Photoluminescent Properties

Some studies have explored the photoluminescent properties of compounds derived from 4,6,8-Trichloro-1,7-naphthyridine. These derivatives demonstrate promising applications in the field of luminescence, indicating their potential use in photoluminescent materials and sensors (Zuo, Fu, Che, & Cheung, 2003).

Organic Semiconductor Materials

Additionally, 4,6,8-Trichloro-1,7-naphthyridine derivatives have been synthesized for use as organic semiconductor materials. These materials exhibit properties like high thermal robustness and fluorescence, making them suitable for various electronic applications, particularly in the development of OLEDs (Wang, Chen, Liu, Wang, Chang, Zhu, & Li, 2012).

Fluoride Ion Sensing

Derivatives of 4,6,8-Trichloro-1,7-naphthyridine have also been employed in anion recognition and sensing. Specifically, they have shown efficacy in sensing fluoride ions, which is crucial in environmental monitoring and analytical chemistry applications (Chahal, Dar, & Sankar, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

4,6,8-trichloro-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-5-1-2-12-7-4(5)3-6(10)13-8(7)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWXAIRRMCXMBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Cl)C=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855981 | |

| Record name | 4,6,8-Trichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6,8-Trichloro-1,7-naphthyridine | |

CAS RN |

931100-02-6 | |

| Record name | 4,6,8-Trichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

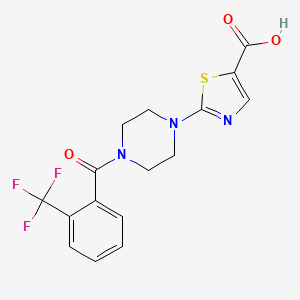

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)

![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)

![methyl (4S,5E,6S)-5-(2-hydroxyethylidene)-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B3030540.png)

![6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B3030546.png)